[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate
Description
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate (CAS: 717125-85-4) is an organic compound featuring a 4-bromobenzoate ester core linked to a (2-phenylethyl)carbamoyl methyl group. Its molecular formula is C₁₇H₁₆BrNO₃, with a molecular weight of 362.22 g/mol. The structure comprises a brominated aromatic ring, an ester linkage, and a carbamoyl moiety with a phenylethyl substituent.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-15-8-6-14(7-9-15)17(21)22-12-16(20)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBCPYLTIPMVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and therapeutic properties based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a phenylethyl group, a carbamoyl moiety, and a bromobenzoate unit, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle progression.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (by approximately 70% at a concentration of 50 µM). Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.
Therapeutic Applications
Given its biological activities, this compound is being explored as a potential therapeutic agent. Its dual action as an antimicrobial and anticancer agent positions it as a candidate for further development in treating infections in cancer patients or as part of combination therapies.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
Future Directions
Further research is needed to explore:
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic Studies : Detailed investigations into the molecular targets affected by the compound.
- Safety Profile : Assessing toxicity and side effects associated with its use in therapeutic settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Methyl 4-bromobenzoate ()
- Structural Similarities : Shares the 4-bromobenzoate ester group.
- Key Differences : Lacks the carbamoyl methyl and phenylethyl substituents.
- Synthesis : Used as a precursor in Ni/photoredox dual catalysis to form tertiary amides (e.g., 3w–3y) with yields of 60–66% .
- Physical Properties : Methyl 4-bromobenzoate derivatives form solid solutions with chloro- and iodo-analogs, as shown in phase diagrams via PXRD and thermal analysis. Bromo derivatives exhibit distinct solubility limits and lattice compatibility compared to other halogens .
- Applications : Primarily serves as a reactive intermediate in cross-coupling reactions.
2.2. 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate ()
- Structural Similarities : Contains a 4-bromophenyl group and ester linkage.
- Key Differences : Features an oxoethyl group instead of a carbamoyl methyl group.
- Synthesis : Derived from phenacyl bromide and benzoic acid derivatives, highlighting the versatility of brominated esters in forming heterocycles (e.g., oxazoles, imidazoles) .
2.3. Halogenated Benzoate Derivatives ()
- Trends in Halogen Substitution: Bromo vs. Chloro/Iodo: Bromo derivatives generally exhibit intermediate polarity and melting points compared to chloro (lower molecular weight) and iodo (higher molecular weight) analogs.
2.4. Carbamoyl-Containing Amides ()
- Structural Context : Compounds like 3w–3y (tertiary amides) share the carbamoyl group but lack the bromobenzoate ester.
- Synthesis: Generated via redox-neutral decarboxylative cross-coupling of oxamates with aryl bromides.
Functional and Application Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
